molecular formula C13H17N B8747947 N-ethyl-N-(4-ethynylbenzyl)ethanamine

N-ethyl-N-(4-ethynylbenzyl)ethanamine

Cat. No. B8747947
M. Wt: 187.28 g/mol
InChI Key: MJDSLUCFMNZARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(4-ethynylbenzyl)ethanamine is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-N-(4-ethynylbenzyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-N-(4-ethynylbenzyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-ethyl-N-(4-ethynylbenzyl)ethanamine

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

N-ethyl-N-[(4-ethynylphenyl)methyl]ethanamine

InChI

InChI=1S/C13H17N/c1-4-12-7-9-13(10-8-12)11-14(5-2)6-3/h1,7-10H,5-6,11H2,2-3H3

InChI Key

MJDSLUCFMNZARS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium triacetoxyborohydride (1.22 g, 5.76 mmol) was added to a solution of 4-ethynylbenzaldehyde (0.50 g, 3.84 mmol) in 1,2-dichloroethane (18.75 mL) at rt. Diethylamine (0.61 mL, 5.76 mmol) and acetic acid (0.12 mL, 1.92 mmol) were then added under N2 atmosphere to the mixture at rt and the reaction was stirred for 18 h. The reaction was quenched with sat. sodium bicarbonate solution (10 mL) and the mixture was stirred for 15 min. Dichloromethane (18.75 mL) was then added and the layers were separated. The aqueous layer was extracted using dichloromethane (10 mL), and the combined organic layers were washed with brine and dried over sodium sulfate. The solvent was then removed under vacuum at 40° C./200 mbar. The resultant oily residue was purified by silica gel column chromatography using dichloromethane: methanol (100 to 90:10) gradient to give the title compound as pale yellow thick oil (0.455 g, 63.2%). 1H NMR (400 MHz, CDCl3) δ 7.46 (d, J=8.0 Hz, 2H), 7.76 (d, J=7.6 Hz, 2H), 3.78 (s, 2H), 3.08 (s, 1H), 2.72-2.66 (m, 4H), 1.13 (t, J=7.2 Hz, 6H); MS ESI 187.9 [M+H]+, calcd for [C13H7N+H]+ 187.14.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
18.75 mL
Type
solvent
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Yield
63.2%

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